Bienvenue dans la boutique en ligne BenchChem!

Ranatensin M

Antinociception Dopamine D2 receptor CNS pharmacology

Ranatensin M (RM) is a bombesin-like octapeptide (His-Trp-Ala-Ile-Gly-His-Phe-Met-NH₂; molecular weight 997.2 g/mol; molecular formula C₄₈H₆₄N₁₄O₈S) originally isolated from the skin of the Chinese frog Rana margaratae. It belongs to the ranatensin subfamily of bombesin-related peptides, which also includes the canonical undecapeptide ranatensin (CAS 29451-71-6) from Rana pipiens, and the mammalian homolog neuromedin B (NMB).

Molecular Formula C48H64N14O8S
Molecular Weight 997.2 g/mol
CAS No. 135727-57-0
Cat. No. B154075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatensin M
CAS135727-57-0
SynonymsHis-Trp-Ala-Ile-Gly-His-Phe-Met-NH2
histidyl-tryptophyl-alanyl-isoleucyl-glycyl-histidyl-phenylalanyl-methionine amide
ranatensin M
ranatensin-M
Molecular FormulaC48H64N14O8S
Molecular Weight997.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)N)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)N
InChIInChI=1S/C48H64N14O8S/c1-5-27(2)41(62-43(65)28(3)57-45(67)38(18-30-21-53-35-14-10-9-13-33(30)35)60-44(66)34(49)19-31-22-51-25-55-31)48(70)54-24-40(63)58-39(20-32-23-52-26-56-32)47(69)61-37(17-29-11-7-6-8-12-29)46(68)59-36(42(50)64)15-16-71-4/h6-14,21-23,25-28,34,36-39,41,53H,5,15-20,24,49H2,1-4H3,(H2,50,64)(H,51,55)(H,52,56)(H,54,70)(H,57,67)(H,58,63)(H,59,68)(H,60,66)(H,61,69)(H,62,65)
InChIKeyORAUXLRLTVWGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatensin M (CAS 135727-57-0): Procurement-Relevant Identity and Pharmacological Context


Ranatensin M (RM) is a bombesin-like octapeptide (His-Trp-Ala-Ile-Gly-His-Phe-Met-NH₂; molecular weight 997.2 g/mol; molecular formula C₄₈H₆₄N₁₄O₈S) originally isolated from the skin of the Chinese frog Rana margaratae [1]. It belongs to the ranatensin subfamily of bombesin-related peptides, which also includes the canonical undecapeptide ranatensin (CAS 29451-71-6) from Rana pipiens, and the mammalian homolog neuromedin B (NMB). Unlike the prototypical bombesin tetradecapeptide or gastrin-releasing peptide (GRP), Ranatensin M is an N-terminally truncated variant—effectively a C-terminal octapeptide with an Ile⁷ substitution relative to the ranatensin nonapeptide core. This structural divergence carries functional consequences for receptor engagement and downstream pharmacology that are material to experimental design [2]. Commercially, Ranatensin M is supplied as a research-grade lyophilized peptide (typical purity ≥95%) for in vitro and non-human in vivo studies only .

Why Ranatensin M Cannot Be Treated as Interchangeable with Bombesin, Ranatensin (Undecapeptide), or Neuromedin B


The bombesin-like peptide family exhibits marked functional divergence driven by N-terminal extension length, residue substitutions at positions 7 (Val vs. Ile), 8 (Gly), and the penultimate residue (Leu vs. Phe). Ranatensin M, as an Ile⁷-octapeptide, occupies a distinct structural space relative to both the longer undecapeptide ranatensin (containing Val⁷ and an N-terminal pyroglutamyl extension) and the mammalian decapeptide neuromedin B [1]. Critically, experimental evidence demonstrates that these structural differences translate into non-equivalent receptor activation profiles: Ranatensin M-induced antinociception is mediated through dopamine D₂ receptors and is completely naloxone-insensitive, a mechanism not shared by bombesin or GRP [2]. Conversely, at bombesin receptor subtypes (GRP-R and NMB-R), the ranatensin pharmacophore displays a balanced, non-selective binding profile distinct from the GRP-R-preferring bombesin or the NMB-R-preferring neuromedin B [3]. Substituting Ranatensin M with another bombesin-family peptide thus risks both loss of the D₂-dopaminergic dimension and alteration of the intended bombesin-receptor subtype engagement ratio, potentially confounding experimental outcomes in CNS, smooth muscle, or oncological studies.

Ranatensin M (CAS 135727-57-0): Quantitative Evidence Differentiating It from Bombesin, Ranatensin (Undecapeptide), Neuromedin B, GRP, and Litorin


Dopamine D₂ Receptor-Mediated Antinociception: Ranatensin M Is Naloxone-Insensitive, Contrasting with Opioid-Dependent Bombesin-Family Analgesia

Ranatensin M (RM) produces dose-dependent antinociception in the mouse hot-plate test following intracerebroventricular (icv) administration, yet this effect is mechanistically distinct from opioid- or bombesin-mediated analgesia. Naloxone at 1, 2, or 10 mg/kg intraperitoneal (ip) completely failed to antagonize RM-induced antinociception, demonstrating the absence of mu/delta/kappa opioid receptor involvement [1]. In contrast, pretreatment with the selective dopamine D₂ receptor blocker sulpiride (100 mg/kg ip) significantly attenuated RM-induced antinociception, while the selective D₁ receptor blocker SCH 23390 (0.2 mg/kg ip) did not [1]. Sulpiride alone at 100 mg/kg ip did not affect baseline hot-plate latency. This D₂-selective mediation represents a unique mechanistic signature within the bombesin peptide family; bombesin and GRP are not reported to engage the dopaminergic system for antinociception to a comparable degree [2].

Antinociception Dopamine D2 receptor CNS pharmacology

Bombesin Receptor Subtype Binding Profile: Ranatensin Exhibits Balanced GRP-R/NMB-R Affinity Unlike the Subtype-Selective Bombesin or Neuromedin B

In competitive radioligand binding studies using cells expressing individual bombesin receptor subtypes, the ranatensin pharmacophore (represented by the undecapeptide ranatensin) displays a balanced, non-selective profile across the gastrin-releasing peptide receptor (GRP-R) and neuromedin B receptor (NMB-R), in contrast to the subtype-preferring profiles of bombesin and neuromedin B. At the NMB-preferring receptor on rat glioblastoma C-6 cells, the rank order of agonist potency was: NMB (IC₅₀ ≈ 1.7 nM) ≈ litorin (3 nM) > ranatensin (8 nM) > bombesin (19 nM) ≫ neuromedin C (210 nM) ≫ GRP (500 nM) [1]. At the GRP-preferring receptor on rat pancreatic acini, the rank order was: bombesin ≈ litorin (≈4 nM) > ranatensin ≈ NMC ≈ GRP (15–20 nM) ≫ NMB (351 nM) [1]. Thus, ranatensin's GRP-R:NMB-R affinity ratio is approximately 2:1 to 2.5:1, whereas bombesin shows a ~5:1 GRP-R preference and NMB shows a ~200:1 NMB-R preference. Ranatensin M, sharing the identical C-terminal pharmacophore, is predicted to exhibit a comparably balanced profile [2].

Bombesin receptor GRP receptor Neuromedin B receptor Receptor selectivity

Smooth Muscle Contractile Activity: Ranatensin Is 4-Fold More Potent than Bradykinin on Rat Uterus with Distinct Tissue Selectivity

In isolated organ bath studies, ranatensin (undecapeptide) demonstrated 4-fold greater contractile activity than bradykinin on the rat uterus, while the rat aortic strip was completely unresponsive to ranatensin, indicating pronounced tissue selectivity [1]. Ranatensin-HL (a ranatensin-subfamily tridecapeptide) and its C-terminal decapeptide displayed EC₅₀ values of 1–10 nM on rat urinary bladder and uterus smooth muscle [2]. Ranatensin-HLa (a pentadecapeptide) produced EC₅₀ values of 7.1 nM (bladder) and 5.5 nM (uterus) [3]. The contractile response on guinea-pig ileum was atropine-sensitive at threshold doses, with an atropine-resistant component at higher concentrations, revealing both cholinergic and direct smooth muscle mechanisms [1]. These composite effects—combining tissue selectivity, potency exceeding bradykinin, and mixed cholinergic/direct mechanisms—are not replicated by bombesin, GRP, or NMB to the same degree, making the ranatensin pharmacophore distinguishable by bioassay [1]. Ranatensin M, as the C-terminal octapeptide core, is expected to retain the smooth muscle activity inherent to the ranatensin pharmacophore [2].

Smooth muscle pharmacology Uterus contraction Bradykinin comparator

Blood Pressure Pharmacology: Ranatensin Is Species-Dependent and Mechanistically Distinct from Angiotensin, with No Cross-Tachyphylaxis

Ranatensin (undecapeptide) exhibits a species-dependent blood pressure profile that is unlike any other vasoactive peptide. In dogs and rabbits, ranatensin raised blood pressure via direct peripheral vasoconstriction (not blocked by atropine, phentolamine, propranolol, or hexamethonium), with approximately one-tenth the potency of angiotensin [1]. In monkeys, ranatensin lowered blood pressure, being as potent as eledoisin, with the depressor response also resistant to standard autonomic blockers [1]. Critically, while tachyphylaxis to ranatensin itself did develop, there was no cross-tachyphylaxis with angiotensin, bradykinin, or noradrenaline, demonstrating a distinct receptor mechanism [1]. In rats, the blood pressure response was variable and dependent on basal blood pressure level: hypotensive when basal pressure was high, pressor when basal pressure was low, with the pressor component partly attributable to noradrenaline release from sympathetic nerve endings [1]. This composite, species-dependent, non-cross-tachyphylactic profile distinguishes ranatensin-family peptides from angiotensin, bradykinin, eledoisin, and bombesin, and is relevant to experiments investigating vasoactive peptide receptor diversity [2].

Blood pressure regulation Vasoactive peptide Angiotensin comparator

Dual GRPR/NMBR Targeting by Radiolabeled Ranatensin Analogs Enables Simultaneous Imaging of Both Bombesin Receptor Subtypes Overexpressed in Prostate Cancer

Ranatensin-based radiopeptide probes have been specifically developed to address the limitation of existing GRPR-only or NMBR-only molecular imaging agents, since both receptor subtypes co-exist in a significant population of prostate cancer patients [1]. DOTA-conjugated ranatensin peptide analogs (RN1 and RN2) radiolabeled with ⁹⁹ᵐTc or ⁶⁸Ga demonstrated dual GRPR/NMBR binding with Kd values of 126.0 nM (⁹⁹ᵐTc-RN1), 28.8 nM (⁹⁹ᵐTc-RN2), 82.12 nM (⁶⁸Ga-RN1), and 32.27 nM (⁶⁸Ga-RN2) in DU-145 prostate cancer cell lines [1]. A related ⁶⁸Ga-ranatensin analog (DOTA-RV_15) showed IC₅₀ values of 30 ± 11 nM at human NMB-R and 320 ± 120 nM at human GRP-R, with EC₅₀ values of 5.6 ± 0.1 nM and 2.1 ± 0.1 nM, respectively, confirming agonist character at both subtypes . These probes exhibited high radiochemical purity (≥98%), in vitro stability >4 h, minimal hemolysis (<6% at 100 µM), and >90% cell viability across 0.001–100 µM concentrations, establishing a favorable safety profile for preclinical imaging applications [1]. The dual-targeting capability is a direct consequence of the ranatensin pharmacophore's balanced GRP-R/NMB-R affinity, a feature not achievable with GRP-selective or NMB-selective peptide probes.

Prostate cancer imaging SPECT/PET tracer GRP receptor NMB receptor

Feeding and Drinking Behavior: Ranatensin Differs from Bombesin and Litorin in Potency and Stimulus Selectivity upon ICV Administration

In a direct head-to-head comparison of intracerebroventricular (icv) pulse injection and continuous infusion in rats, bombesin, ranatensin (undecapeptide), and litorin all inhibited drinking and feeding behavior, but marked quantitative and qualitative differences were observed [1]. The relative potency for feeding inhibition ranked: bombesin > AcGRP(20-27) > ranatensin > litorin > bombesin(8-14) [2]. Critically, the three peptides exhibited different selectivity of action on drinking elicited by different dipsogenic stimuli, and different effectiveness in inhibiting food intake induced by food deprivation [1]. The modality of administration (pulse injection vs. continuous infusion) markedly affected the effects of all three peptides, suggesting that the rate and pattern of endogenous bombesin-like peptide release differentially modulate ingestive behavior outcomes depending on the specific peptide structure [1]. These behavioral pharmacological differences provide a functional basis for distinguishing ranatensin-family peptides from bombesin in CNS feeding studies.

Ingestive behavior Feeding inhibition ICV administration

Ranatensin M (CAS 135727-57-0): Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Non-Opioid, D₂ Dopamine Receptor-Mediated Analgesia Research

Ranatensin M is uniquely suited for CNS pain research requiring a naloxone-insensitive, D₂ dopamine receptor-dependent antinociceptive tool. Unlike bombesin, GRP, NMB, or the undecapeptide ranatensin—none of which have been shown to produce D₂-selective, naloxone-resistant antinociception to the degree reported for RM—Ranatensin M enables experimental dissection of dopamine-mediated analgesic pathways without confounding opioid receptor activation. The established protocol (icv administration in mice, hot-plate test, sulpiride attenuation, naloxone non-reversal) provides a validated experimental framework [1]. This scenario is also relevant for evaluating opioid-sparing analgesic hybrid constructs (e.g., LENART01), where the ranatensin pharmacophore contributes the D₂R-targeting dimension [2].

Dual GRPR/NMBR-Targeted Prostate Cancer Imaging Probe Development

The balanced GRP-R/NMB-R affinity of the ranatensin pharmacophore makes Ranatensin M a rational starting scaffold for developing dual-targeted SPECT/PET imaging agents for prostate cancer, where both bombesin receptor subtypes are co-expressed in a significant patient population. Published preclinical data demonstrate that ranatensin-based DOTA conjugates radiolabeled with ⁹⁹ᵐTc or ⁶⁸Ga exhibit Kd values of 28.8–126 nM at DU-145 cells, >98% radiochemical purity, >95% stability at 4 h, <6% hemolysis, and >90% cell viability across a wide concentration range [3]. This dual-targeting capability is not achievable with GRPR-only (bombesin-based) or NMBR-only (NMB-based) probes .

Smooth Muscle Pharmacology Requiring a Bradykinin-Distinguishable Contractile Agonist

For isolated organ bath studies where a non-bradykinin, non-angiotensin contractile agonist with defined tissue selectivity is required, ranatensin-family peptides provide a bioassay-distinguishable alternative. Ranatensin is 4-fold more potent than bradykinin on rat uterus, does not contract rat aortic strips (providing a negative-control tissue), and its composite atropine-sensitive/insensitive profile on guinea-pig ileum distinguishes it from other vasoactive peptides [4]. Ranatensin M, as the core octapeptide, is expected to retain this activity and can serve as a structurally minimal probe for structure-activity relationship studies on smooth muscle bombesin receptors [5].

CNS Ingestive Behavior Studies Requiring Differential Bombesin-Family Peptide Pharmacology

Ranatensin-family peptides, including Ranatensin M, are appropriate tools for behavioral neuroscience studies investigating the structural determinants of bombesin-like peptide modulation of feeding and drinking. The established finding that ranatensin, bombesin, and litorin produce quantitatively and qualitatively different effects on ingestive behavior upon icv administration—with ranatensin showing intermediate potency for feeding inhibition and distinct selectivity for dipsogenic stimuli—provides a validated comparative framework [6]. Ranatensin M, as a structurally minimized ranatensin variant, enables investigation of the minimal sequence requirements for these differential behavioral effects.

Quote Request

Request a Quote for Ranatensin M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.